4-((6-Bromopyridin-3-yl)methyl)morpholine

Description

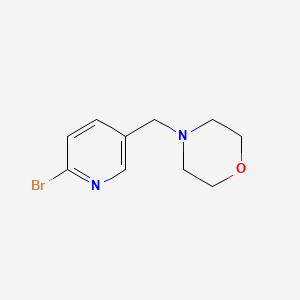

Structure

3D Structure

Properties

IUPAC Name |

4-[(6-bromopyridin-3-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWNEXYXZJNVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634128 | |

| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-93-1 | |

| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Key Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((6-Bromopyridin-3-yl)methyl)morpholine is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its structure, which combines a bromopyridine moiety with a morpholine ring, presents a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The morpholine group is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this important building block.

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. These properties influence its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O | [4] |

| Molecular Weight | 257.13 g/mol | [4] |

| CAS Number | 364793-93-1 | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents | General chemical knowledge |

| pKa (of protonated morpholine nitrogen) | ~8.5 (estimated) | General chemical knowledge |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process, commencing with a readily available starting material. A logical and commonly employed synthetic route is outlined below.

Synthetic Pathway

The synthesis initiates with the radical bromination of the methyl group of 2-bromo-5-methylpyridine, followed by nucleophilic substitution with morpholine.

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This step involves the radical bromination of the methyl group of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Materials: 2-bromo-5-methylpyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other suitable solvent.

-

Procedure:

-

To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add NBS (1.0-1.2 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography. A similar procedure has been reported for the synthesis of this intermediate.[5]

-

Step 2: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of the benzylic bromide with morpholine.

-

Materials: 2-Bromo-5-(bromomethyl)pyridine, Morpholine, Potassium carbonate (K₂CO₃) or another suitable base, Acetonitrile (CH₃CN) or other polar aprotic solvent.

-

Procedure:

-

Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in acetonitrile.

-

Add morpholine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Reactivity

The reactivity of this compound is primarily centered around the bromopyridine core. The bromine atom at the 6-position is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. The pyridine nitrogen can also be quaternized or oxidized to the corresponding N-oxide, further expanding the possibilities for derivatization.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a key building block in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.[6] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[6][7]

As a PI3K Inhibitor Scaffold

Several potent and selective PI3K inhibitors feature a morpholine-substituted heterocyclic core. The morpholine oxygen atom often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, such as Val851 in PI3Kα.[6] The bromopyridine moiety can be functionalized to occupy other pockets within the active site, thereby enhancing potency and selectivity.

For instance, selective inhibitors of the PI3Kα isoform have been developed using a pyridine scaffold, where modifications at the position corresponding to the bromine atom in our title compound have been shown to influence isoform selectivity.[8] The ability to readily modify this position through cross-coupling reactions makes this compound a highly attractive starting point for the development of next-generation PI3K inhibitors with improved efficacy and safety profiles.

Caption: Interaction of the morpholine scaffold with the PI3K active site.

Experimental Protocols

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the morpholine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of acid like formic acid or TFA, is a common method. Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

Biological Assay: PI3K Enzyme Inhibition Assay

To evaluate the inhibitory activity of this compound and its derivatives against PI3K isoforms, a biochemical assay is employed. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Caption: Workflow for a luminescence-based PI3K inhibition assay.

-

Principle: The assay quantifies the amount of ADP formed from the kinase-catalyzed phosphorylation of a lipid substrate (e.g., PIP₂) by ATP. The ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[9]

-

Procedure:

-

The PI3K enzyme is pre-incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by adding the lipid substrate and ATP.

-

After a set incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the ADP produced into ATP.

-

Finally, a luciferase/luciferin mixture is added, and the resulting luminescence is measured.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the reactivity of the bromopyridine moiety allow for extensive structure-activity relationship studies. The well-established role of the morpholine group in improving drug-like properties further enhances its utility. As the quest for more potent and selective kinase inhibitors continues, this scaffold is poised to play a significant role in the discovery of novel therapeutics for a range of diseases, most notably cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3510-66-5 | 2-Bromo-5-methylpyridine | Bromides | Ambeed.com [ambeed.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wiley-vch.de [wiley-vch.de]

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine

CAS Number: 364793-93-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((6-Bromopyridin-3-yl)methyl)morpholine, a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, synthesis, applications, and safety protocols. The information presented herein is curated to support the strategic design and execution of novel research and development endeavors.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a morpholine ring via a methylene bridge. This unique structural arrangement imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of new therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 364793-93-1 | [1] |

| Molecular Formula | C10H13BrN2O | [1] |

| Molecular Weight | 257.13 g/mol | [2] |

| Synonyms | 2-Bromo-5-(morpholinomethyl)pyridine, 4-[(6-bromo-3-pyridinyl)methyl]morpholine | [1] |

It is crucial to distinguish this compound from its close analog, 4-(6-Bromopyridin-3-yl)morpholine (CAS Number: 952582-08-0), which lacks the methylene linker between the pyridine and morpholine rings.[3][4][5][6] This structural difference significantly impacts the molecule's conformational flexibility and reactivity.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various synthetic strategies for morpholine derivatives are known, a common approach for this specific compound involves the reaction of a suitable bromopyridine precursor with morpholine.[7][8]

A general, illustrative synthesis is presented below. The specific conditions and reagents may be adapted based on laboratory-specific requirements and scale.

Illustrative Synthetic Protocol:

A plausible synthetic route involves the reductive amination of 6-bromopyridine-3-carbaldehyde with morpholine. This method is widely used for the formation of C-N bonds.

Step 1: Formation of the Imine Intermediate 6-Bromopyridine-3-carbaldehyde is reacted with morpholine in a suitable solvent, such as methanol or dichloromethane, to form an iminium ion intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration step.

Step 2: Reduction of the Imine The resulting iminium ion is then reduced in situ to the desired amine product. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). STAB is often preferred due to its milder nature and tolerance of a wider range of functional groups.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like dichloromethane or a protic solvent like methanol is chosen to dissolve the reactants and facilitate the reaction.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for reductive aminations as it does not typically reduce the starting aldehyde.

-

Temperature: The reaction is often carried out at room temperature to ensure a controlled reaction rate and minimize side product formation.

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[9] The incorporation of the this compound fragment into larger molecules allows for the exploration of new chemical space and the development of compounds with diverse biological activities.

The bromopyridine component serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

While specific, publicly available data on the direct biological activity of this compound is limited, its utility as an intermediate is well-documented in the patent literature, particularly in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine and bromopyridine moieties can provide key interactions within the ATP-binding pocket of various kinases.

For instance, related morpholinopyrimidine structures have been investigated as potent and selective inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key player in the DNA damage response.[10]

Caption: Role of the compound in drug discovery workflow.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on the GHS classification of the closely related 4-(6-Bromopyridin-3-yl)morpholine, this compound may be harmful if swallowed and may cause skin and eye irritation.[3][4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromopyridine handle and a beneficial morpholine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. This compound - CAS:364793-93-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 [sigmaaldrich.com]

- 5. 4-[(6-bromopyridin-3-yl)methyl]morpholine | 364793-93-1 [chemicalbook.com]

- 6. 952582-08-0|4-(6-Bromopyridin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((6-Bromopyridin-3-yl)methyl)morpholine, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its molecular weight of 257.13 g/mol , and presents a robust, field-proven protocol for its synthesis via reductive amination. A thorough analysis of its characterization through modern spectroscopic and chromatographic techniques is provided, alongside a discussion of its potential applications as a versatile scaffold in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative incorporating a morpholine moiety. The presence of the bromine atom on the pyridine ring and the flexible morpholine group makes it an attractive building block for creating diverse chemical libraries.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Quantitative Data Summary

A compilation of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 257.13 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [1][2] |

| CAS Number | 364793-93-1 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 2-bromo-5-(morpholinomethyl)pyridine | [1] |

| Predicted LogP | 1.5 - 2.0 | |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | |

| Predicted pKa | ~7.5-8.5 (for the morpholine nitrogen) |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity, high yields, and tolerance of various functional groups.

Synthetic Rationale and Causality

The chosen synthetic pathway involves the reaction of 6-bromopyridine-3-carbaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde while being sufficiently reactive to reduce the formed iminium ion, thus preventing side reactions and ensuring high selectivity. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which effectively solubilizes the reactants and intermediates.

Diagram 2: Synthetic Workflow for this compound

A schematic of the synthesis and purification process.

Detailed Experimental Protocol

Materials:

-

6-Bromopyridine-3-carbaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of 6-bromopyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM, add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic and Chromatographic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted (in ppm, relative to TMS, in CDCl₃).

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.45 (d, J = 2.4 Hz, 1H): Pyridine H2

-

δ 7.65 (dd, J = 8.4, 2.4 Hz, 1H): Pyridine H4

-

δ 7.50 (d, J = 8.4 Hz, 1H): Pyridine H5

-

δ 3.70 (t, J = 4.8 Hz, 4H): Morpholine -CH₂-O-

-

δ 3.50 (s, 2H): Methylene bridge -CH₂-N

-

δ 2.45 (t, J = 4.8 Hz, 4H): Morpholine -CH₂-N-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 150.0: Pyridine C2

-

δ 141.0: Pyridine C6

-

δ 139.5: Pyridine C4

-

δ 135.0: Pyridine C3

-

δ 128.0: Pyridine C5

-

δ 67.0: Morpholine -CH₂-O-

-

δ 60.0: Methylene bridge -CH₂-N

-

δ 53.5: Morpholine -CH₂-N-

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z 256 and 258 (in a ~1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₄BrN₂O⁺ [M+H]⁺: 257.0344; Found: 257.03xx.

-

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the morpholine ring, leading to a prominent peak corresponding to the bromopyridinylmethyl cation.

Chromatographic Purity

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC), depending on the compound's volatility and thermal stability. A purity of >95% is generally required for biological screening and further studies.

Applications in Medicinal Chemistry and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.

Role as a Bioisostere and Pharmacophore

The morpholine ring in this compound can act as a bioisosteric replacement for other cyclic amines like piperidine or piperazine. Its inclusion can modulate a compound's basicity (pKa) and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Potential as a Scaffold in Drug Discovery

The title compound serves as a versatile starting material for the synthesis of more complex molecules. The bromine atom on the pyridine ring is particularly useful as it can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in various therapeutic areas, including but not limited to:

-

Oncology: As a building block for kinase inhibitors.

-

Neuroscience: For the development of agents targeting CNS receptors.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Conclusion

This compound, with a molecular weight of 257.13 g/mol , is a valuable and versatile building block for drug discovery and development. Its synthesis via reductive amination is efficient and scalable. This guide provides the foundational knowledge for its preparation, characterization, and strategic application in medicinal chemistry programs. The combination of the functionalizable bromopyridine core and the property-enhancing morpholine moiety makes this compound a highly promising scaffold for the generation of new chemical entities with therapeutic potential.

References

An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((6-Bromopyridin-3-yl)methyl)morpholine, a molecule of significant interest in the field of medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties and biological activity of drug candidates. This guide details a robust two-step synthesis of the title compound, outlines its full chemical characterization, and explores its potential applications in drug discovery, particularly for central nervous system (CNS) disorders and kinase inhibition. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of bioactive molecules.[1][2] Its incorporation into a molecular structure can lead to enhanced interactions with biological targets and improved permeability across the blood-brain barrier, making it a valuable component in the design of CNS-active agents.[3][4][5] The compound this compound combines this advantageous morpholine unit with a bromopyridine core, a versatile building block for further chemical elaboration through cross-coupling reactions. This unique combination makes it a valuable intermediate for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 2-bromo-5-methylpyridine. The synthetic strategy hinges on the selective bromination of the methyl group, followed by a nucleophilic substitution with morpholine.

Synthesis Workflow

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

The initial step involves a free-radical bromination of the methyl group of 2-bromo-5-methylpyridine. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. Carbon tetrachloride (CCl4) is a suitable solvent for this reaction, which is carried out under reflux conditions.

Experimental Protocol:

-

To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and stir for 3 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.[6]

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

NBS: Provides a low, steady concentration of bromine, which favors allylic/benzylic bromination over aromatic bromination.

-

AIBN: A reliable thermal initiator for free-radical reactions.

-

CCl4: A non-polar solvent that is inert under these reaction conditions.

-

Reflux: Provides the necessary thermal energy to initiate the radical chain reaction.

Step 2: Synthesis of this compound

The final product is obtained through a nucleophilic substitution reaction where the bromine of the newly formed bromomethyl group is displaced by the nitrogen atom of morpholine.

Experimental Protocol:

-

Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

-

Add morpholine (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound as the final product.

Causality of Experimental Choices:

-

Morpholine: Acts as the nucleophile. A slight excess ensures the complete consumption of the starting material.

-

Potassium Carbonate: A mild base used to neutralize the hydrobromic acid byproduct generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion.

-

Acetonitrile/Acetone: Polar aprotic solvents that are suitable for SN2 reactions.

-

Room Temperature: The reaction is typically facile and does not require heating, which minimizes the potential for side reactions.

Chemical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C10H13BrN2O |

| Molecular Weight | 257.13 g/mol |

| CAS Number | 364793-93-1[7] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥95% |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the two sets of methylene protons of the morpholine ring. The pyridine protons will appear in the aromatic region, with coupling patterns indicative of their substitution. The methylene bridge protons will likely appear as a singlet, while the morpholine protons will present as two distinct triplets.

-

¹³C NMR: The spectrum will display ten distinct carbon signals corresponding to the carbon atoms in the pyridine and morpholine rings, as well as the methylene bridge.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-N, C-O, and C-Br bonds, as well as aromatic C=C and C=N stretching vibrations.

Applications in Drug Development

The structural features of this compound make it a highly attractive starting point for the development of novel therapeutic agents. The morpholine moiety is a known pharmacophore in a number of approved drugs and clinical candidates, particularly in the areas of oncology and central nervous system disorders.[8][9][10][11]

Potential as a Kinase Inhibitor Scaffold

The pyridine and morpholine rings are common features in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The bromine atom on the pyridine ring provides a convenient handle for introducing further diversity through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.

Central Nervous System (CNS) Drug Discovery

As previously mentioned, the morpholine ring is often incorporated into molecules to improve their ability to cross the blood-brain barrier.[3][4][5] This makes this compound a promising platform for the development of drugs targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, and psychiatric conditions. Further functionalization of the bromopyridine ring could lead to compounds with affinity for various CNS receptors and enzymes.

Future Directions: A Logical Workflow for Lead Discovery

Caption: A logical workflow for lead discovery using the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward two-step synthesis and the presence of both a privileged morpholine scaffold and a functionalizable bromopyridine core make it an ideal starting point for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working to develop the next generation of medicines.

References

- 1. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 2. Morpholine, 4-methyl- [webbook.nist.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound - CAS:364793-93-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Value of Heterocyclic Scaffolds in Therapeutics

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure uniquely combines a reactive bromopyridine moiety with a pharmacologically advantageous morpholine ring, connected by a methylene linker. This guide delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for structural elucidation. Furthermore, it explores the compound's chemical reactivity, potential applications as a scaffold in the synthesis of novel therapeutics, and essential safety and handling protocols. The strategic combination of a functionalizable handle (the C-Br bond) and a group known to improve pharmacokinetic profiles makes this compound a valuable starting point for developing next-generation therapeutic agents.

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, the morpholine ring is recognized as a "privileged structure."[1][2] Its inclusion in a drug candidate's structure is a well-established strategy to enhance critical pharmacokinetic properties. The morpholine group's weak basicity (pKa ≈ 8.7), conformational flexibility, and ability to participate in hydrogen bonding can significantly improve a molecule's aqueous solubility, metabolic stability, and overall bioavailability.[1] A 2023 analysis of U.S. FDA-approved drugs from the preceding decade found that 14 contained a morpholine ring, with half of them being anticancer agents.[1]

Paired with the morpholine is the pyridine ring, another cornerstone of medicinal chemistry. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for target engagement. When substituted with a halogen, such as bromine, the pyridine ring becomes a versatile platform for introducing molecular diversity through a wide array of cross-coupling reactions.

This compound strategically combines these two powerful motifs. It serves not as an end-product therapeutic but as a high-value intermediate or scaffold, offering chemists a reliable starting point for constructing complex molecules with desirable drug-like properties.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The compound is defined by a unique CAS Registry Number and several systematic names and identifiers.

| Identifier | Value |

| IUPAC Name | 4-[(6-bromopyridin-3-yl)methyl]morpholine |

| Synonyms | 2-bromo-5-(morpholinomethyl)-pyridine[3][4] |

| CAS Number | 364793-93-1[5] |

| Molecular Formula | C₁₀H₁₃BrN₂O[6] |

| Molecular Weight | 257.13 g/mol [4] |

| Canonical SMILES | C1COCCN1CC2=CN=C(C=C2)Br |

Physicochemical and Safety Properties

The physical properties and safety profile dictate the handling, storage, and application of the compound in a laboratory setting. While extensive experimental data is not publicly available, key properties can be summarized from supplier safety data sheets (SDS).

| Property | Value / Information |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |

| Reactivity | No specific reactivity data available; stable under recommended storage conditions[3] |

| Storage | Store in a cool, dry place, under an inert atmosphere |

| Hazard Summary | Limited toxicological data is available. Standard laboratory precautions are required.[3] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via nucleophilic substitution. This process involves the reaction of a brominated pyridine electrophile with morpholine, which acts as the nucleophile.

Synthetic Workflow

The logical flow for the synthesis begins with a suitable starting material, such as 2-bromo-5-(bromomethyl)pyridine, which is then reacted with morpholine in the presence of a base to yield the final product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add morpholine (1.2 eq) followed by triethylamine (1.5 eq).

-

Causality: Triethylamine acts as a non-nucleophilic base to quench the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion. THF is chosen as a solvent for its ability to dissolve the reactants and its relative inertness.

-

-

Reaction Execution: Stir the reaction mixture at ambient temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Self-Validation: The aqueous washes are critical for removing the triethylammonium bromide salt and any excess morpholine, simplifying the subsequent purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. It should feature distinct signals for the three aromatic protons on the pyridine ring, a sharp singlet corresponding to the two protons of the central methylene bridge (-CH₂-), and two multiplets (often appearing as triplets) for the eight protons of the morpholine ring.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 258.0. A key validation is the isotopic pattern characteristic of a monobrominated compound, where two peaks of nearly equal intensity appear one mass unit apart (e.g., at m/z 257 and 259 for the M⁺ ion).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals, corresponding to the 5 carbons of the pyridine ring, the methylene bridge carbon, and the 4 carbons of the morpholine ring (where two are chemically equivalent).

Chemical Reactivity and Strategic Utility

The true value of this compound lies in its bifunctional nature, which provides two primary sites for further chemical modification.

Caption: Primary sites for chemical functionalization.

-

Site A (C-Br Bond): The carbon-bromine bond on the pyridine ring is the primary site for building molecular complexity. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, adding substituted amines.

-

Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

-

-

Site B (Morpholine Nitrogen): The tertiary amine of the morpholine ring is basic. It can be protonated to form salts, a common strategy for improving the solubility and crystallinity of drug candidates.

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold can be elaborated at Site A to modulate target affinity and selectivity, while the properties of Site B are leveraged to optimize the pharmacokinetic profile.

Applications in Drug Discovery Programs

The morpholine scaffold is a recurring motif in compounds targeting the central nervous system (CNS) and in oncology.[7] Its ability to improve brain permeability and solubility makes it an attractive component for CNS drug candidates.[7] In oncology, aryl-morpholine structures are known pharmacophores for interacting with critical targets like the phosphatidylinositol 3-kinase (PI3K) family.[7]

Therefore, this compound is an ideal starting material for research programs in these areas. By functionalizing the bromopyridine ring, researchers can rapidly generate novel analogues for screening against kinases, G-protein coupled receptors, and other targets implicated in neurodegenerative diseases, mood disorders, and cancer.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular building block. It provides medicinal chemists with a robust and versatile platform that combines a readily functionalizable handle with a proven pharmacophoric element. Its logical synthesis and clear potential for elaboration make it a highly valuable tool for accelerating the discovery and development of novel, high-efficacy therapeutic agents.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. semanticscholar.org [semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 4-[(6-bromopyridin-3-yl)methyl]morpholine | 364793-93-1 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Technical Guide for Preclinical Investigation

Executive Summary

In the landscape of modern drug discovery, the strategic combination of privileged pharmacophores is a cornerstone of rational design for novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a compound that marries the versatile bromopyridine scaffold with the functionally advantageous morpholine moiety. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation across several key therapeutic areas. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the scientific premise, potential mechanisms of action, and detailed experimental workflows for elucidating the therapeutic promise of this compound.

Introduction: A Molecule of Bivalent Potential

The chemical architecture of this compound presents a compelling case for its potential biological significance. The molecule is comprised of two key structural motifs:

-

The Bromopyridine Core: The pyridine scaffold is a fundamental building block in medicinal chemistry, and the addition of a bromine atom can significantly alter its physicochemical properties, often enhancing biological activity.[1] Brominated pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][2] The bromine atom can increase lipophilicity, facilitating passage through cellular membranes, and can also participate in halogen bonding, a key interaction in ligand-receptor binding.

-

The Morpholine Moiety: Recognized as a "privileged pharmacophore," the morpholine ring is a common feature in numerous approved and experimental drugs.[3][4] Its inclusion in a molecule can confer advantageous physicochemical, biological, and metabolic properties.[4] In drug design, the morpholine ring is often employed to improve solubility, metabolic stability, and pharmacokinetic profiles.[3][4] Notably, morpholine-containing compounds have shown significant promise in the development of agents targeting the central nervous system (CNS).[5][6][7]

The combination of these two moieties in this compound suggests a high probability of multifaceted biological activity, warranting a systematic and thorough investigation.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature surrounding bromopyridine and morpholine derivatives, we can postulate several key areas of potential biological activity for this compound.

Central Nervous System (CNS) Activity

The presence of the morpholine ring strongly suggests potential for CNS activity. Morpholine's physicochemical properties, including its pKa and flexible conformation, can facilitate passage across the blood-brain barrier (BBB).[5][6] Many CNS-active compounds incorporate the morpholine ring to enhance potency, act as a scaffold, or modulate pharmacokinetic and pharmacodynamic properties.[5][6][7]

Potential CNS-related activities include:

-

Modulation of Neurotransmitter Receptors: Morpholine derivatives have been shown to interact with a variety of receptors involved in mood disorders and pain.[5]

-

Enzyme Inhibition in Neurodegenerative Diseases: Compounds containing this moiety are being investigated for their bioactivity against enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease.[5]

-

Inhibition of CNS Tumor Growth: The morpholine scaffold is present in compounds designed to inhibit pathways like PI3K/mTOR, which are often dysregulated in CNS tumors.[5][7]

Proposed Investigational Workflow for CNS Activity:

Anticancer Activity

Brominated pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[1][8] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.[1] The morpholine moiety is also found in numerous anticancer compounds, where it can contribute to kinase inhibition and favorable pharmacokinetic properties.[3][9]

Potential Anticancer Mechanisms:

-

Kinase Inhibition: Many anticancer drugs target protein kinases, and both pyridine and morpholine scaffolds are common in kinase inhibitors.[8]

-

Induction of Apoptosis: Bromopyridine derivatives have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: Some pyridine compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1]

Hypothetical Signaling Pathway Inhibition:

Antimicrobial Activity

Both pyridine and morpholine derivatives have been reported to possess antimicrobial properties.[2][] The introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[1] The morpholine ring is also present in some antimicrobial agents.[11]

Detailed Experimental Protocols

To systematically evaluate the potential biological activities of this compound, the following detailed protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][8]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8] Measure the absorbance using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[8]

Methodology:

-

Assay Principle: Utilize a luminescence-based or fluorescence-based kinase assay kit (commercially available for various kinases such as PI3K, mTOR, etc.). These assays typically measure the amount of ATP consumed during the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at the recommended temperature and for the specified time to allow the kinase reaction to proceed.

-

Detection: Add the detection reagent, which will produce a luminescent or fluorescent signal inversely proportional to the amount of kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[8]

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in a dodecane solvent to form an artificial membrane.

-

Compound Addition: The test compound is added to the donor wells of the plate.

-

Incubation: The donor plate is placed on top of an acceptor plate containing a buffer solution, and the "sandwich" is incubated for a set period (e.g., 4-18 hours).

-

Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM) of this compound

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Doxorubicin (Reference) | 1.93 | [Literature Value] | [Literature Value] |

Data to be populated from experimental results.

Table 2: Hypothetical Kinase Inhibitory Activity (IC50 in µM) of this compound

| Kinase Target | IC50 (µM) |

| PI3Kα | [Experimental Value] |

| mTOR | [Experimental Value] |

| Other Kinase | [Experimental Value] |

Data to be populated from experimental results.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, strategically designed to leverage the established therapeutic potential of its bromopyridine and morpholine components. The predictive analysis presented in this guide strongly suggests promising avenues for investigation in CNS disorders and oncology. The detailed experimental protocols provide a robust framework for the initial preclinical evaluation of this compound. Successful outcomes from these in vitro studies would provide a strong impetus for advancing the molecule into more complex in vivo models to further delineate its efficacy and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

The Strategic Role of 4-((6-Bromopyridin-3-yl)methyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 4-((6-Bromopyridin-3-yl)methyl)morpholine has emerged as a cornerstone scaffold, particularly in the pursuit of therapies for central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical applications as a pharmacophore and a key intermediate in the synthesis of complex drug candidates. We will delve into the causality behind its use, detailing its role in modulating physicochemical properties and its utility in pivotal cross-coupling reactions, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinylmethylmorpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, renowned for its ability to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, while the entire ring can engage in favorable interactions within protein binding pockets.[1] When coupled with a bromopyridine core, as in this compound, a powerful and versatile building block is created. The bromine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity.

This guide will illuminate the multifaceted utility of this compound, providing both the foundational knowledge and the practical insights necessary for its effective implementation in drug discovery programs.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The most plausible synthetic route commences with the commercially available 2-bromo-5-methylpyridine. The synthesis proceeds through two key steps: radical bromination of the methyl group followed by nucleophilic substitution with morpholine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This procedure is adapted from a known synthesis of the target compound.[5]

-

To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

This step involves a standard nucleophilic substitution reaction.

-

Dissolve the crude 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in an appropriate solvent such as acetonitrile (CH3CN).

-

Add morpholine (1.1 eq) and a base, for instance, potassium carbonate (K2CO3, 2.0 eq), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in subsequent reactions.

| Property | Value | Source |

| CAS Number | 364793-93-1 | [6] |

| Molecular Formula | C10H13BrN2O | [6] |

| Molecular Weight | 257.13 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 342.4±37.0 °C (Predicted) | [7] |

| Density | 1.458±0.06 g/cm3 (Predicted) | [7] |

| pKa | 5.25±0.10 (Predicted) | [7] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [7] |

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is twofold: it acts as a key intermediate for the synthesis of more complex molecules, primarily through its bromo functionality, and the pyridinylmethylmorpholine moiety itself often serves as a critical pharmacophore that imparts desirable biological activity and drug-like properties.

A Versatile Intermediate for Cross-Coupling Reactions

The bromine atom on the pyridine ring is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[3][4]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the desired 6-aryl-3-(morpholinomethyl)pyridine derivative.

This protocol allows for the rapid generation of a library of analogues with diverse aryl or heteroaryl substituents at the 6-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies.

A Key Pharmacophore in CNS Drug Discovery

The morpholine ring is a well-established pharmacophore in the design of CNS-active agents.[8][9] Its presence can significantly influence a compound's ability to cross the blood-brain barrier (BBB) and interact with its biological target. The morpholine moiety can improve aqueous solubility and metabolic stability, crucial parameters for CNS drugs.[1]

The pyridinylmethylmorpholine scaffold has been incorporated into molecules targeting a range of CNS disorders. For instance, derivatives have been investigated as potential treatments for neurodegenerative diseases and psychiatric conditions.[2][10][11] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Application in Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[12][13] The this compound scaffold is a valuable building block in the synthesis of various kinase inhibitors. The ability to introduce diverse substituents at the 6-position of the pyridine ring via cross-coupling reactions allows for the optimization of binding affinity and selectivity for the target kinase.[14] The morpholine group can occupy solvent-exposed regions of the ATP-binding pocket, enhancing solubility and contributing to the overall binding affinity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused exclusively on this compound are not extensively published, general principles derived from related series of compounds can provide valuable guidance for its application in drug design.

-

The Morpholine Moiety: The morpholine ring is generally well-tolerated and often improves the pharmacokinetic properties of a molecule.[1] Its substitution pattern can be explored to fine-tune potency and selectivity.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is often a key interaction point with the target protein.

-

The Methylene Linker: The flexibility of the methylene linker between the pyridine and morpholine rings allows for optimal positioning of the two moieties within the binding site.

-

Substitution at the 6-Position: As discussed, this position is ideal for modification via cross-coupling reactions. The nature of the substituent introduced at this position will have a profound impact on the biological activity and selectivity profile of the final compound. Aromatic and heteroaromatic groups are commonly introduced to engage in hydrophobic and π-stacking interactions.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its facile synthesis, coupled with the dual functionality of the morpholine and bromopyridine moieties, makes it an invaluable tool for the construction of novel and potent therapeutic agents. The morpholine group enhances drug-like properties, while the bromine atom provides a gateway to a vast chemical space through cross-coupling chemistry. This technical guide has provided a comprehensive overview of this key building block, from its synthesis to its diverse applications, and aims to empower researchers to leverage its full potential in their drug discovery endeavors. As the quest for new and improved medicines continues, the strategic application of such well-designed molecular scaffolds will undoubtedly remain a cornerstone of success.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. prepchem.com [prepchem.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. 4-[(6-bromopyridin-3-yl)methyl]morpholine | 364793-93-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 952582-08-0|4-(6-Bromopyridin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-((6-bromopyridin-3-yl)methyl)morpholine, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and its extensive applications in creating diverse molecular libraries for drug discovery programs. This document is designed to provide both foundational knowledge and practical insights for scientists engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of the Pyridinylmethyl-Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets and confer favorable pharmacological properties. The pyridinylmethyl-morpholine framework, exemplified by this compound, is one such scaffold. Its significance is rooted in the synergistic combination of its constituent parts.

The morpholine ring is a common motif in numerous approved drugs.[1][2][3] Its inclusion in a molecule often enhances aqueous solubility, improves metabolic stability, and can act as a hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic profile of a drug candidate.[1] The bromopyridine moiety , on the other hand, serves as a versatile chemical handle. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse substituents.[4][5] This allows for extensive exploration of the chemical space around the core scaffold to optimize potency, selectivity, and other critical drug-like properties.

This compound, with its CAS number 364793-93-1, is therefore not just a molecule, but a strategic platform for the rapid generation of novel compounds with therapeutic potential.[6][7] Its derivatives have been explored in various therapeutic areas, including oncology and neuroscience, often targeting kinases and other enzymes within critical signaling pathways like the PI3K/Akt/mTOR pathway.[8][9]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 6-bromonicotinaldehyde with morpholine. This reaction is favored for its high yields, operational simplicity, and mild conditions.

Overall Reaction: 6-Bromonicotinaldehyde + Morpholine --(Reducing Agent)--> this compound

Mechanistic Pathway: The reaction proceeds in two main stages within a single pot:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of 6-bromonicotinaldehyde. This is followed by dehydration to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. The acidic environment, often inherent to the reaction conditions or aided by an additive, facilitates this dehydration step.

-

Reduction: A mild and selective reducing agent, typically sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion. STAB is preferred over harsher reducing agents like sodium borohydride in this context because it is less likely to reduce the starting aldehyde and is more tolerant of the slightly acidic conditions that favor iminium ion formation.[10]

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

6-Bromonicotinaldehyde

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromonicotinaldehyde (1.0 equivalent) in anhydrous DCM or DCE.

-

Amine Addition: Add morpholine (1.1-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (usually 1-3 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Physicochemical and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property/Technique | Typical Data for this compound |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol [7] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (s, 1H), ~7.7 (d, 1H), ~7.5 (d, 1H), ~3.7 (t, 4H), ~3.5 (s, 2H), ~2.4 (t, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~159, ~150, ~141, ~139, ~128, ~67, ~59, ~53 |

| Mass Spectrometry (ESI+) | m/z: 257.0, 259.0 ([M+H]⁺, isotopic pattern for Br) |

Derivatization Strategies: Expanding Chemical Diversity

The bromine atom at the 6-position of the pyridine ring is the key to unlocking the synthetic potential of this scaffold. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the creation of extensive analog libraries.